molecular formula C13H11NO4 B8557225 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- CAS No. 186376-28-3

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-

Cat. No.: B8557225
CAS No.: 186376-28-3
M. Wt: 245.23 g/mol
InChI Key: DCBOVHSPJWLEQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production methods often involve large-scale cyclopropanation reactions, which are optimized for high yield and purity. The use of transition metal catalysts such as palladium and ruthenium is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- involves its incorporation into DNA during replication. This process forms mutagenic lesions in the genetic material of cells without altering its chemical structure, thereby exerting its antimicrobial effects .

Properties

CAS No.

186376-28-3

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C13H11NO4/c15-11-8-9(10(8)13(17)18)12(16)14(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,17,18)

InChI Key

DCBOVHSPJWLEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3C(=O)O)C2=O

Origin of Product

United States

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